molecular formula C17H14N2O4 B251832 N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide

N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide

カタログ番号: B251832
分子量: 310.3 g/mol
InChIキー: YKKVXKNCLUEUEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide, commonly known as FFA4 agonist, is a potent and selective agonist that activates the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 is a receptor that is expressed in various tissues, including the intestine, adipose tissue, and pancreas. The activation of FFA4 has been shown to have several beneficial effects on metabolism and inflammation, making it a promising therapeutic target for various diseases.

作用機序

The mechanism of action of FFA4 agonist involves the activation of FFA4, which is a G protein-coupled receptor. Upon activation, FFA4 stimulates various signaling pathways, including the Gαq/11, Gαi/o, and β-arrestin pathways. These signaling pathways lead to the activation of downstream effectors, including protein kinase C, ERK1/2, and AMP-activated protein kinase. The activation of these pathways leads to various physiological effects, including the regulation of glucose and lipid metabolism, inflammation, and appetite.
Biochemical and Physiological Effects
FFA4 agonist has several biochemical and physiological effects. The activation of FFA4 has been shown to increase insulin secretion, improve glucose uptake and utilization, and decrease hepatic glucose production. FFA4 agonist has also been shown to increase adiponectin secretion, which is a hormone that regulates glucose and lipid metabolism. Additionally, FFA4 agonist has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

The advantages of using FFA4 agonist in lab experiments include its potency and selectivity for FFA4, its ability to activate multiple signaling pathways, and its potential therapeutic applications. However, there are also limitations to using FFA4 agonist in lab experiments. One limitation is the potential for off-target effects, which could lead to unintended physiological effects. Another limitation is the need for careful dosing to avoid toxicity and other adverse effects.

将来の方向性

There are several future directions for research on FFA4 agonist. One direction is the investigation of its potential use in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Another direction is the development of more potent and selective FFA4 agonists for use in clinical trials. Additionally, the role of FFA4 in the regulation of appetite and satiety is an area of active research, and further studies are needed to fully understand its potential as a target for anti-obesity therapies.
Conclusion
In conclusion, FFA4 agonist is a promising therapeutic target for various metabolic and inflammatory diseases. Its activation leads to several beneficial effects on metabolism and inflammation, making it a potential treatment option for type 2 diabetes, obesity, and inflammatory bowel disease. Further research is needed to fully understand its potential and to develop more potent and selective agonists for clinical use.

合成法

The synthesis of FFA4 agonist involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The most common synthesis method involves the reaction of 4-(2-furoylamino)-2-methylphenylboronic acid with 2-furancarboxylic acid chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain the pure FFA4 agonist.

科学的研究の応用

FFA4 agonist has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of type 2 diabetes. The activation of FFA4 has been shown to improve glucose homeostasis and insulin sensitivity. FFA4 agonist has also been investigated for its potential use in the treatment of obesity, metabolic syndrome, and inflammatory bowel disease.

特性

分子式

C17H14N2O4

分子量

310.3 g/mol

IUPAC名

N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O4/c1-11-10-12(18-16(20)14-4-2-8-22-14)6-7-13(11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21)

InChIキー

YKKVXKNCLUEUEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

正規SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。